rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid
Description
rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid is a bicyclic compound featuring a hexahydropyrano[2,3-c]pyrrole core with two key functional groups: a tert-butoxycarbonyl (Boc) protecting group at position 6 and a carboxylic acid at position 4a. The stereochemical designation (4aS,7aR) indicates its specific spatial configuration, which influences its reactivity, solubility, and biological interactions. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging the Boc group’s stability under basic conditions and its cleavage under acidic conditions for further derivatization .
Properties
IUPAC Name |
(4aS,7aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9-13(8-14,10(15)16)5-4-6-18-9/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDBCTHLDTVLBJ-ZANVPECISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)(CCCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@](C1)(CCCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions to form the hexahydropyrano[2,3-c]pyrrole core. The tert-butoxycarbonyl group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce reaction times. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group makes it a valuable building block for peptide synthesis .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure and functional groups .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development .
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes .
Mechanism of Action
The mechanism of action of rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical reactions, such as forming peptide bonds in protein synthesis .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical differences between the target compound and its analogs:
*Estimated based on structural similarity to referenced compounds.
Stereochemical and Functional Group Impact
- Stereochemistry : The rel-(4aS,7aR) configuration in the target compound is critical for its interaction with chiral environments, such as enzyme active sites. Analogs with different stereochemistry (e.g., rac- or rel-isomers) may exhibit divergent biological activities .
- Boc Group : The Boc group in the target compound and its analogs (e.g., and ) provides steric protection for amines during synthesis. However, its placement (position 6 vs. position 7a) alters accessibility for subsequent reactions .
- Carboxylic Acid vs. Esters : The carboxylic acid in the target compound increases water solubility and enables salt formation, whereas ester derivatives (e.g., and ) are more lipophilic and prone to hydrolysis under acidic/basic conditions .
Biological Activity
The compound rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid (CAS No. 2696257-74-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with ionotropic glutamate receptors (iGluRs), its synthesis, and relevant case studies.
Molecular Structure and Properties
The molecular formula for this compound is with a molecular weight of 271.31 g/mol. Its structure features a pyrrole ring fused to a hexahydropyran, which is significant in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.31 g/mol |
| CAS Number | 2696257-74-4 |
| Purity | >97% |
Interaction with Ionotropic Glutamate Receptors
Recent studies have highlighted the compound's ability to selectively interact with various subtypes of ionotropic glutamate receptors (iGluRs), which are critical for synaptic transmission in the central nervous system.
- Binding Affinity : The compound exhibits a notable binding affinity profile towards NMDA receptors. For instance, it has been reported that certain analogs show high nanomolar affinity for GluN1/GluN2A subtypes, indicating potential as an antagonist or modulator in therapeutic applications related to neurodegenerative diseases .
- Selectivity : Structure-activity relationship (SAR) studies have demonstrated that modifications at specific positions on the pyrrole ring can significantly alter the binding affinity and selectivity for different iGluR subtypes. For example, substituents at the 4'-position have been shown to enhance selectivity towards NMDA receptors over AMPA and kainate receptors .
- Anticancer Potential : The compound has also been investigated for its potential synergistic effects when combined with existing anticancer agents such as sorafenib. In vitro studies suggest that it may enhance the efficacy of these treatments by modulating glutamate signaling pathways .
Case Study 1: Antagonist Activity
A study conducted by researchers exploring the SAR of various derivatives indicated that This compound demonstrated full antagonist activity at GluN1/GluN2A receptors. This finding suggests its potential application in conditions characterized by excessive glutamate signaling, such as epilepsy and excitotoxicity-related disorders .
Case Study 2: Synthesis and Efficacy
Further investigations into the synthesis of this compound revealed efficient methodologies for producing analogs with improved biological profiles. The use of C(sp³)-H activation strategies allowed for the rapid generation of diverse derivatives, facilitating a deeper exploration into their pharmacological properties .
Q & A
Basic: What are the key considerations in designing a synthesis route for this compound?
Answer:
The synthesis must prioritize stereochemical control (4aS,7aR configuration) and functional group compatibility , particularly the acid-sensitive tert-butoxycarbonyl (Boc) group. A stepwise approach is recommended:
Core bicyclic system construction : Use cyclization reactions (e.g., acid-catalyzed ring closure) to form the pyrano-pyrrole scaffold.
Boc protection : Introduce the Boc group early to protect reactive amines, ensuring stability during subsequent steps.
Carboxylic acid functionalization : Employ selective hydrolysis or oxidation to introduce the carboxyl group without disturbing the Boc moiety.
Reagents like potassium permanganate (oxidation) and anhydrous solvents (e.g., THF) are critical to avoid side reactions .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing stereoisomers?
Answer:
Discrepancies in NMR or X-ray crystallography data often arise from subtle stereochemical differences or dynamic conformational equilibria . To resolve these:
- Variable-temperature NMR : Identify rotameric populations by observing signal splitting at low temperatures.
- DFT calculations : Compare experimental and chemical shifts with computational models to validate stereochemistry.
- X-ray crystallography : Resolve absolute configuration unambiguously, especially for chiral centers in the pyrano-pyrrole system .
Basic: Which analytical techniques are most effective for confirming the compound’s structure and purity?
Answer:
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase columns (C18) with UV detection at 210–254 nm.
- NMR spectroscopy : Confirm stereochemistry via - COSY and NOESY for spatial correlations in the bicyclic system.
- IR spectroscopy : Verify the presence of carbonyl (Boc, ~1680 cm) and carboxylic acid (~1700 cm) groups .
Advanced: What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups?
Answer:
- Protecting group strategy : Use Boc for amines and silyl ethers for hydroxyls to prevent undesired side reactions.
- Low-temperature conditions : Perform reactions at −78°C (dry ice/acetone) to stabilize intermediates.
- Anhydrous solvents : Use freshly distilled THF or DCM to avoid hydrolysis of the Boc group.
- Catalytic hydrogenation : For deprotection steps, employ Pd/C under to minimize acid-sensitive group degradation .
Basic: How does the tert-butoxycarbonyl group influence the compound’s reactivity?
Answer:
The Boc group:
- Protects amines : Prevents nucleophilic attack during reactions involving electrophiles (e.g., acylations).
- Enables orthogonal deprotection : Removed selectively under acidic conditions (e.g., TFA in DCM) without affecting the carboxylic acid.
- Enhances solubility : Improves solubility in organic solvents (e.g., ethyl acetate) during purification .
Advanced: What computational methods predict the compound’s behavior in catalytic reactions?
Answer:
- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in cyclization or oxidation steps.
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in aqueous/organic mixed solvents.
- Docking studies : Assess interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric complementarity .
Basic: What are common structural analogs of this compound, and how do they differ?
Answer:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| rel-(3aR,6S,6aR)-4-(Boc)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid | Furo-pyrrole core | Furan vs. pyran ring alters ring strain and solubility |
| rel-(3aS,6aR)-5-(Boc)tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylic acid | Thieno-pyrrole core | Sulfur atom increases electronegativity, altering reactivity |
| These analogs highlight the impact of heteroatom substitution and ring size on physicochemical properties . |
Advanced: How do reaction conditions (pH, solvent) affect the stability of the carboxylic acid group?
Answer:
- Acidic conditions (pH < 3) : Protonate the carboxylate, increasing lipophilicity but risking Boc deprotection.
- Basic conditions (pH > 9) : Deprotonate the acid, enhancing solubility but promoting esterification or amide formation.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize the carboxylate ion, while nonpolar solvents (toluene) favor the neutral form. Optimize using buffered aqueous-organic biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
